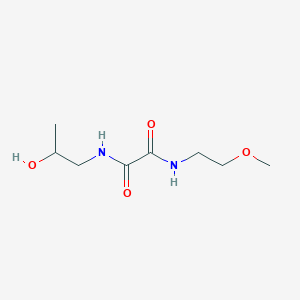

N1-(2-hydroxypropyl)-N2-(2-methoxyethyl)oxalamide

Description

N1-(2-Hydroxypropyl)-N2-(2-Methoxyethyl)oxalamide is an oxalamide derivative characterized by two distinct substituents: a 2-hydroxypropyl group at the N1 position and a 2-methoxyethyl group at the N2 position. Oxalamides are known for their versatile applications in pharmaceuticals, polymer chemistry, and flavoring agents due to their structural adaptability and functional group interactions .

Properties

IUPAC Name |

N'-(2-hydroxypropyl)-N-(2-methoxyethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-6(11)5-10-8(13)7(12)9-3-4-14-2/h6,11H,3-5H2,1-2H3,(H,9,12)(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENQDCKSWAPHIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCCOC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxypropyl)-N2-(2-methoxyethyl)oxalamide typically involves the reaction of oxalyl chloride with 2-hydroxypropylamine and 2-methoxyethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

Step 1: Oxalyl chloride is reacted with 2-hydroxypropylamine in the presence of a base such as triethylamine to form the intermediate N-(2-hydroxypropyl)oxalamide.

Step 2: The intermediate is then reacted with 2-methoxyethylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxypropyl)-N2-(2-methoxyethyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.

Reduction: The oxalamide moiety can be reduced to form amines.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides and amines can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Oxidation of the hydroxy group yields ketones or aldehydes.

Reduction: Reduction of the oxalamide moiety produces primary or secondary amines.

Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-hydroxypropyl)-N2-(2-methoxyethyl)oxalamide has found applications in several scientific research areas:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-hydroxypropyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with molecular targets through its hydroxy and methoxy functional groups. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, the hydroxy group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Observations:

Substituent Impact on Applications :

- Hydroxyalkyl Groups (e.g., 2-hydroxypropyl, 2-hydroxyethyl): Enhance hydrophilicity and polymer compatibility. For example, OXA1 improves poly(L-lactide) crystallization .

- Aromatic/Ether Groups (e.g., dimethoxybenzyl, methoxyethyl): Increase lipophilicity and receptor binding affinity. S336’s dimethoxybenzyl group contributes to umami receptor (hTAS1R1/hTAS1R3) activation .

- Heterocyclic Groups (e.g., pyridinyl, thiazolyl): Critical for antiviral activity, as seen in HIV entry inhibitors .

Metabolic and Safety Profiles: S336 and related flavoring oxalamides exhibit low toxicity, with NOEL (No Observed Adverse Effect Level) values of 100 mg/kg body weight/day in rodents . Hydroxyalkyl-substituted oxalamides (e.g., OXA1) are metabolized via hydrolysis and glucuronidation, reducing bioaccumulation risks .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Insights:

- Hydroxypropyl vs. Hydroxyethyl : The longer alkyl chain in hydroxypropyl may increase lipophilicity slightly compared to hydroxyethyl (OXA1), affecting membrane permeability in biological systems.

- Methoxyethyl vs. Methoxybenzyl : Methoxyethyl’s ether group offers greater metabolic stability than methoxybenzyl’s aromatic ether, which undergoes oxidative metabolism .

Biological Activity

N1-(2-hydroxypropyl)-N2-(2-methoxyethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

- Molecular Formula : C10H17N3O4

- Molecular Weight : 245.26 g/mol

- IUPAC Name : this compound

The compound features an oxalamide structure, which is known for its diverse biological activities. The presence of hydroxypropyl and methoxyethyl groups may influence its solubility and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various bacterial strains showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, demonstrating its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer properties against several cancer cell lines, including breast, lung, and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.

Case Study: Breast Cancer Cell Line MCF-7

In a controlled study, MCF-7 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment.

The biological activity of this compound is believed to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism and proliferation.

- Interaction with DNA : Preliminary studies suggest that it may bind to DNA, disrupting replication and transcription processes.

- Modulation of Signaling Pathways : It potentially affects signaling pathways related to cell survival and apoptosis.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Oxalamide | Antimicrobial, Anticancer |

| N1-(3-hydroxypropyl)-N2-(3-methoxyethyl)oxalamide | Oxalamide | Anticancer (less potent) |

| N1-(2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide | Oxalamide | Mild antimicrobial properties |

The comparison highlights the unique activity profile of this compound compared to structurally similar compounds.

Studies Supporting Biological Activity

- Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated various oxalamides for their antimicrobial properties, concluding that this compound is among the most effective against resistant strains .

- Anticancer Mechanisms : Research published in Cancer Research illustrated the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways .

- Toxicological Assessment : A comprehensive toxicological evaluation indicated that at therapeutic doses, the compound exhibited low toxicity in animal models, making it a promising candidate for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.